

Dibutyl isophthalate endocrine-disrupting potential

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Compound of Interest

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An In-depth Technical Guide on the Endocrine-Disrupting Potential of **Dibutyl Isophthalate**

Abstract

Dibutyl isophthalate (DBIP) is a plasticizer belonging to the phthalate family of chemicals. While its ortho-isomer, di-n-butyl phthalate (DBP), is a well-documented endocrine-disrupting chemical (EDC) with significant reproductive and developmental toxicity, the endocrine-disrupting potential of DBIP remains largely uncharacterized. This technical guide addresses this critical knowledge gap. Given the paucity of direct data on DBIP, this document establishes a framework for its evaluation by leveraging the extensive toxicological data available for its structural isomers, DBP and diisobutyl phthalate (DIBP). We synthesize the known mechanisms of phthalate-induced endocrine disruption, detail robust methodologies for in vitro and in vivo assessment, and propose a logical testing strategy to elucidate the specific risks associated with DBIP exposure. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of industrial chemicals.

Introduction: The Isomer Question - DBP vs. DBIP

Phthalates are diesters of phthalic acid, widely used to impart flexibility and durability to plastics.[1] The endocrine-disrupting properties of many phthalates are a significant public health concern.[2] It is crucial to distinguish between the structural isomers of dibutyl phthalate, as their biological activities can differ significantly.

- Di-n-butyl phthalate (DBP): The ortho-isomer (benzene-1,2-dicarboxylate). This compound is one of the most extensively studied phthalates and is a confirmed reproductive and developmental toxicant.[3][4]
- **Dibutyl isophthalate (DBIP)**: The meta-isomer (benzene-1,3-dicarboxylate). There is a significant lack of public data on the endocrine-disrupting potential of this specific isomer.
- Dibutyl terephthalate (DBTP): The para-isomer (benzene-1,4-dicarboxylate). Also less studied than DBP.

This guide will focus on the potential endocrine activity of DBIP. Due to the limited direct research on DBIP, we will draw heavily on data from its close structural analog, diisobutyl phthalate (DIBP), and the well-characterized ortho-isomer, DBP. DIBP is often used as a direct replacement for DBP and shares similar toxicological profiles, including potent anti-androgenic effects.[5][6] This surrogate approach provides a scientifically grounded basis for hypothesizing potential mechanisms of action and designing a robust testing strategy for DBIP.

Current Toxicological Profile of Dibutyl Isophthalate (DBIP) and its Analogs

Biomonitoring studies indicate a trend toward increased human exposure to DIBP, often used as a replacement for DBP.[5] Animal studies provide robust evidence that DIBP is a male reproductive and developmental toxicant.[5][7]

Key Toxicological Findings for DIBP (as a surrogate for DBIP):

Endpoint	Species	Exposure	Key Findings	Reference
Male Reproductive Toxicity	Rat, Mouse	Gestational	Decreased testosterone, adverse effects on sperm and testicular histology, "phthalate syndrome" effects (reduced anogenital distance, nipple retention).	[5]
Developmental Toxicity	Rat	Gestational	Increased post-implantation loss, decreased pre- and postnatal growth, decreased pup weight, increased incidence of undescended testes.	[5][8]
Female Reproductive Toxicity	Rat, Mouse	Various	Evidence is currently considered slight.	[5]
Liver Toxicity	Rat	Repeated Dose	Increased liver weights.	[8]

DIBP appears to be readily absorbed orally and dermally and is metabolized to its monoester, monoisobutyl phthalate (MIBP), before excretion, primarily in the urine.[8] In humans, DIBP is

rapidly metabolized, with peak metabolite concentrations appearing in urine 2-4 hours after exposure. The primary metabolite is MIBP, which can be further oxidized.[9][10]

Mechanisms of Endocrine Disruption: Lessons from DBP and DIBP

The primary mechanism of reproductive toxicity for DBP and DIBP is the disruption of androgen-dependent development. This is not typically caused by direct binding to the androgen receptor (AR), but rather by interference with steroid hormone biosynthesis.[11][12]

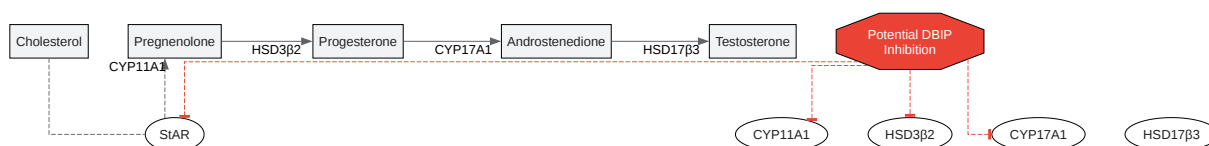
Inhibition of Steroidogenesis

The most significant endocrine-disrupting effect of DBP and DIBP is the suppression of testosterone synthesis in fetal Leydig cells.[5][13] This occurs through the downregulation of key genes and proteins involved in the steroidogenic pathway.

Key Molecular Targets in Steroidogenesis:

- CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the conversion of cholesterol to pregnenolone, the rate-limiting step in steroidogenesis. DBP has been shown to decrease CYP11A1 levels.[13]
- HSD3 β 2 (3 β -hydroxysteroid dehydrogenase 2): Involved in the conversion of pregnenolone to progesterone. DBP exposure can lead to a dose-dependent decrease in HSD3 β 2.[13]
- CYP17A1 (17 α -hydroxylase/17,20-lyase): A crucial enzyme for the production of androgens. DBP and its metabolite MBP can decrease CYP17A1 levels.[13]
- StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria, a critical step for steroidogenesis to begin.

In vitro studies using human H295R adrenocortical cells have confirmed that DBP and its metabolite MBP significantly decrease testosterone, androstenedione, and progesterone levels.[14][15] These studies indicate that the parent compound, DBP, can have more prominent effects than its metabolite, suggesting that DBP reaching target tissues can have significant biological activity.[14]



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Caption: Hypothesized disruption of the steroidogenesis pathway by DBIP.

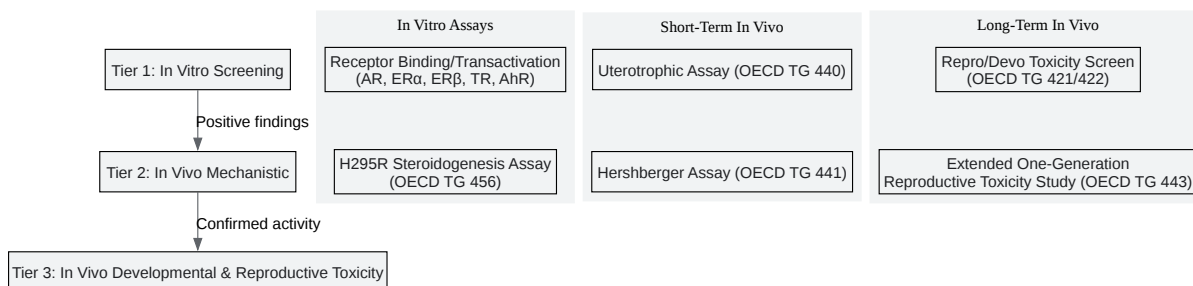
Other Potential Endocrine Pathways

While anti-androgenicity is the primary concern, other endocrine pathways may be affected.

- **Estrogenic Activity:** Some in vitro assays have shown that DBP possesses weak estrogenic activity.[11][16] However, DIBP was negative for estrogenic activity in a yeast two-hybrid assay and showed no binding affinity for estrogen receptors α or β in vitro.[8]
- **Thyroid Disruption:** Studies have demonstrated that DBP and its metabolite MBP can act as thyroid receptor (TR) antagonists in vitro.[16] This suggests a potential for phthalates to interfere with the thyroid hormone system.
- **Aryl Hydrocarbon Receptor (AhR):** In mouse cortical neurons, DBP-induced apoptosis and neurotoxicity were found to be mediated by the AhR, not by estrogen or PPAR γ receptors. [17][18]

Recommended Methodologies for Assessing DBIP's Endocrine Potential

A tiered, evidence-based approach is essential for characterizing the endocrine-disrupting potential of DBIP. The following workflows are based on established OECD (Organisation for Economic Co-operation and Development) guidelines and protocols successfully used to evaluate other phthalates.[19]



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Caption: Tiered testing strategy for evaluating DBIP endocrine potential.

In Vitro Screening Protocols

Objective: To rapidly screen for potential interactions with key endocrine pathways.

Protocol 1: H295R Steroidogenesis Assay (OECD Test Guideline 456)

- Causality: This assay is paramount as the primary mechanism for DBP/DIBP toxicity is the inhibition of steroidogenesis. It provides a comprehensive view of the effects on the production of androgens and other steroid hormones.[14]
- Methodology:
 - Cell Culture: Culture human H295R adrenocortical carcinoma cells in appropriate media supplemented with serum.
 - Exposure: Plate cells and allow them to attach. Replace media with serum-free media containing a range of DBIP concentrations (e.g., 0.01 μ M to 100 μ M) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Forskolin) to stimulate steroidogenesis.

- Incubation: Expose cells for 48 hours.
- Hormone Quantification: Collect the cell culture medium. Quantify the concentrations of key steroid hormones (e.g., testosterone, androstenedione, progesterone, 17 β -estradiol, cortisol) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
- Viability Assay: Assess cell viability in parallel plates (e.g., using an MTT or LDH assay) to distinguish specific endocrine effects from general cytotoxicity.[14][20]
- Self-Validation: The inclusion of a positive control (Forskolin) validates the responsiveness of the cell system. The viability assay ensures that observed decreases in hormone production are not simply artifacts of cell death.

Protocol 2: Androgen and Estrogen Receptor Transactivation Assays

- Causality: To determine if DBIP can directly bind to and activate or inhibit androgen and estrogen receptors, which is a common mechanism for many EDCs.
- Methodology:
 - Cell Line: Use a suitable cell line (e.g., MDA-kb2 for AR, T-47D for ER) stably or transiently transfected with a receptor-responsive reporter gene (e.g., luciferase).
 - Exposure: Expose cells to a range of DBIP concentrations.
 - Agonist Mode: Test DBIP alone.
 - Antagonist Mode: Test DBIP in the presence of a known receptor agonist (e.g., dihydrotestosterone for AR, 17 β -estradiol for ER).
 - Incubation: Incubate for 24-48 hours.
 - Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
- Self-Validation: The response of the system to known agonists and antagonists serves as the positive and negative control, validating the assay's performance.

In Vivo Assay Protocols

Objective: To confirm in vitro findings in a whole-animal model and assess effects on reproductive tissues.

Protocol 3: Hershberger Bioassay (OECD Test Guideline 441)

- Causality: This short-term in vivo screen is the gold standard for detecting androgen agonist or antagonist activity. It directly measures the physiological consequences of altered androgen signaling.
- Methodology:
 - Animal Model: Use castrated peripubertal male rats.
 - Dosing: Administer a range of DBIP doses daily via oral gavage for 10 consecutive days.
 - Antagonist Mode: Co-administer DBIP with a reference androgen (e.g., testosterone propionate).
 - Agonist Mode: Administer DBIP alone.
 - Endpoint Measurement: At necropsy (day 11), dissect and weigh five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis.
 - Data Analysis: Compare tissue weights of DBIP-treated groups to the vehicle control (agonist mode) or the androgen-only control (antagonist mode).
- Self-Validation: The robust response of the tissues to the reference androgen validates the model's sensitivity. A significant inhibition of this response by DBIP is a clear indicator of anti-androgenic activity.

Analytical Methods for Exposure Assessment

- Causality: Accurate quantification of the parent compound and its metabolites in biological matrices (urine, serum, tissue) is essential to establish dose-response relationships and understand the toxicokinetics.
- Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate phthalates from the biological matrix.[21] Enzymatic deconjugation (using β -glucuronidase) is often required to measure total metabolite concentrations in urine.
- **Derivatization:** (Optional but common) Derivatize analytes to improve chromatographic properties.
- **GC-MS Analysis:** Inject the extracted sample into a GC-MS system. Use a capillary column (e.g., HP-5MS) for separation. The mass spectrometer provides definitive identification and quantification.
- **Quantification:** Use an isotope-labeled internal standard (e.g., DBP-d4 for DBP analysis) to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.

Conclusion and Future Directions

There is a significant data gap regarding the endocrine-disrupting potential of **dibutyl isophthalate** (DBIP). However, the robust evidence of reproductive and developmental toxicity from its isomers, DBP and DIBP, provides a strong rationale for concern and a clear path for investigation. The primary hypothesized mechanism is the disruption of steroidogenesis, leading to anti-androgenic effects.

Future research must prioritize the systematic evaluation of DBIP using the tiered approach outlined in this guide. Specifically, conducting an H295R steroidogenesis assay followed by an in vivo Hershberger bioassay would provide critical initial data. Should these assays indicate endocrine activity, a more comprehensive Extended One-Generation Reproductive Toxicity Study (OECD TG 443) would be warranted to fully characterize the risk to human health. Elucidating the toxicological profile of DBIP is essential for accurate risk assessment and informed regulatory decisions.

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